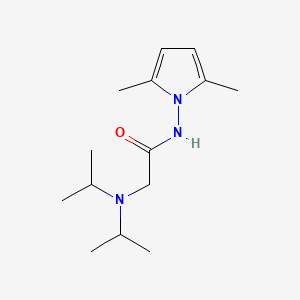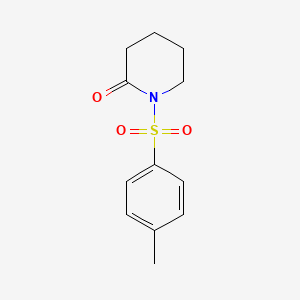
Acetic acid;2-trichlorogermylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-trichlorogermylpropan-2-ol is a compound that combines the properties of acetic acid and a trichlorogermyl-substituted alcohol. Acetic acid is a well-known carboxylic acid with a pungent smell and sour taste, commonly found in vinegar. The addition of the trichlorogermyl group to propan-2-ol introduces unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-trichlorogermylpropan-2-ol typically involves the reaction of acetic acid with 2-trichlorogermylpropan-2-ol under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained. For instance, the reaction might be carried out in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process could include steps such as distillation and purification to isolate the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-trichlorogermylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties .
Applications De Recherche Scientifique
Acetic acid;2-trichlorogermylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of acetic acid;2-trichlorogermylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects may be mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biochemical pathways. The trichlorogermyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trichlorogermyl-substituted alcohols and acetic acid derivatives. Examples are:
- 2-trichlorogermylpropan-1-ol
- 2-trichlorogermylbutan-2-ol
- Acetic acid;2-trichlorosilylpropan-2-ol .
Uniqueness
Acetic acid;2-trichlorogermylpropan-2-ol is unique due to the presence of both acetic acid and trichlorogermyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13414-79-4 |
|---|---|
Formule moléculaire |
C5H11Cl3GeO3 |
Poids moléculaire |
298.1 g/mol |
Nom IUPAC |
acetic acid;2-trichlorogermylpropan-2-ol |
InChI |
InChI=1S/C3H7Cl3GeO.C2H4O2/c1-3(2,8)7(4,5)6;1-2(3)4/h8H,1-2H3;1H3,(H,3,4) |
Clé InChI |
KWHNQTJJCOXMAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(O)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


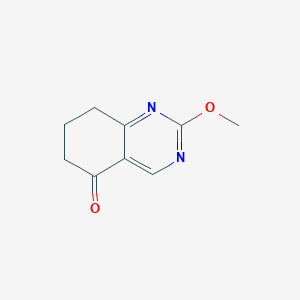
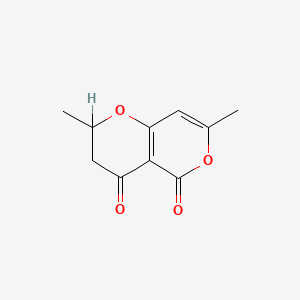
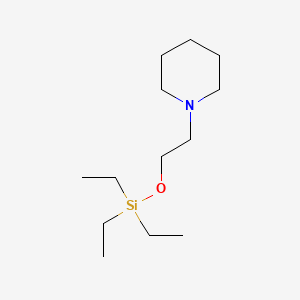


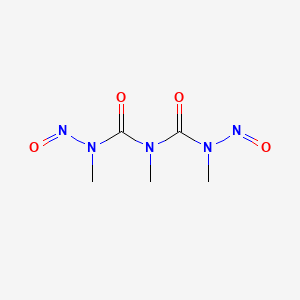
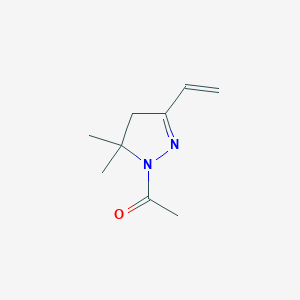

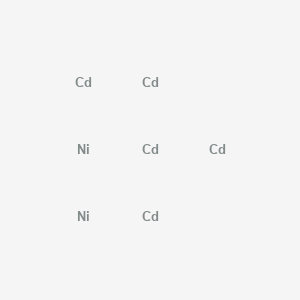
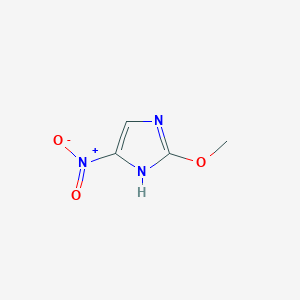

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
